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2-Allylamino-2-phenyl-ethanol -

2-Allylamino-2-phenyl-ethanol

Catalog Number: EVT-8726992
CAS Number:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized through various chemical pathways, often involving the modification of simpler amino acids or alcohols. It is classified under amino alcohols, which are characterized by the presence of both amino (-NH2) and hydroxyl (-OH) functional groups. This classification places it within a broader category of compounds that exhibit diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-Allylamino-2-phenyl-ethanol can be achieved through several methods:

  1. Direct Amination: One common approach involves the direct amination of 2-phenylethanol using allylamine in the presence of catalysts such as palladium or nickel.
  2. Reduction Reactions: Another method includes the reduction of corresponding ketones or aldehydes, where phenylacetaldehyde can be reduced to yield the desired amino alcohol.
  3. Biocatalytic Approaches: Recent studies have explored biocatalytic pathways using engineered microorganisms to produce 2-Allylamino-2-phenyl-ethanol from renewable resources like glucose, leveraging metabolic pathways such as the Ehrlich pathway for enhanced yields .

Technical Details

The choice of synthesis method can significantly influence the yield and purity of the final product. For instance, optimizing reaction conditions such as temperature, pressure, and pH can lead to improved outcomes in both chemical and biocatalytic processes. The use of immobilized enzymes or whole-cell biocatalysts has shown promise in enhancing reaction efficiency while minimizing by-product formation .

Molecular Structure Analysis

Structure

The molecular structure of 2-Allylamino-2-phenyl-ethanol can be represented with the following features:

  • Molecular Formula: C11H15NO
  • Molecular Weight: Approximately 179.25 g/mol
  • Functional Groups: The compound contains an amino group (-NH2), a hydroxyl group (-OH), and an allyl group (C3H5) attached to a phenyl ring.
Chemical Reactions Analysis

Reactions

2-Allylamino-2-phenyl-ethanol participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various industrial applications.
  3. Oxidation: The alcohol functionality can be oxidized to yield ketones or aldehydes, expanding its utility in synthetic organic chemistry.

Technical Details

These reactions typically require specific catalysts or conditions to proceed efficiently. For example, nucleophilic substitutions often necessitate polar aprotic solvents to stabilize intermediates.

Mechanism of Action

Process

The mechanism of action for 2-Allylamino-2-phenyl-ethanol is primarily attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its phenolic structure.

  1. Binding Affinity: The amino group enhances binding affinity to various receptors, potentially influencing neurotransmitter systems or enzyme activities.
  2. Metabolism: In biological systems, it may undergo metabolic transformations that affect its pharmacological properties, including conjugation reactions that enhance solubility and excretion.

Data

Studies have indicated that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 220°C.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Reactivity: Reacts with acids to form salts; stable under normal conditions but may decompose under extreme heat or acidic environments.

Relevant data from studies indicate that modifications in structure can lead to significant changes in these properties, impacting both synthesis and application strategies .

Applications

Scientific Uses

2-Allylamino-2-phenyl-ethanol has several applications across different fields:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its bioactive properties.
  2. Agricultural Chemicals: Potential use in developing agrochemicals that require specific modes of action against pests.
  3. Fragrance Industry: Explored for its aromatic properties, potentially serving as a precursor for fragrance compounds.

Research continues into optimizing production methods and exploring new applications for this versatile compound, particularly in sustainable chemistry contexts where renewable resources are utilized for synthesis .

Biosynthetic Pathways & Precursor Utilization

Allylamino Group Incorporation in Aromatic Alcohol Biosynthesis

The incorporation of the allylamino (-NH-CH₂-CH=CH₂) group into aromatic alcohol scaffolds represents a specialized biochemical modification, generating molecules like 2-allylamino-2-phenyl-ethanol with potential bioactivity or synthetic utility. Unlike conventional aromatic alcohol biosynthesis (e.g., 2-phenylethanol via the Ehrlich pathway), allylamino integration necessitates distinct enzymatic machinery for amine group transfer and allyl moiety attachment. Two primary biochemical routes have been proposed:

  • Reductive Amination Pathway: This route likely utilizes phenylacetaldehyde (a central intermediate in 2-phenylethanol biosynthesis [1] [8]) as the carbonyl acceptor. Allylamine acts as the amine donor. The reaction is catalyzed by ω-transaminases (ω-TAms) or reductive aminases (RedAms), producing 2-allylamino-1-phenylethanol. Subsequent NAD(P)H-dependent reduction of the carbonyl group yields the target amino alcohol, 2-allylamino-2-phenyl-ethanol. This pathway parallels the final step in microbial 2-phenylethanol production but replaces the typical reduction to an alcohol with a reductive amination step employing allylamine instead of ammonia [8] [10].
  • β-Amino Alcohol Synthase Pathway: An alternative route involves enzymes like phenylalanine aminomutase (PAM) or similar ammonia-lyases acting on allylated phenylalanine derivatives. While direct evidence for 2-allylamino-2-phenyl-ethanol is limited, research on phenylalanine aminomutases indicates their capability to catalyze amino group migration, potentially forming β-amino acid precursors [6]. Subsequent decarboxylation and reduction could theoretically yield the target molecule. The allyl group would need to be introduced either at the phenylalanine precursor stage (e.g., synthesis of 2-allyl-phenylalanine) or enzymatically appended post-aminomutase reaction.

Precursor Utilization Challenges: Efficient biosynthesis requires overcoming significant challenges related to precursor supply and toxicity:

  • L-Phenylalanine Availability: As the primary aromatic precursor, intracellular L-phenylalanine pools must be sufficient. Strategies proven effective for 2-phenylethanol production, such as overexpressing feedback-insensitive variants of chorismate mutase/prephenate dehydratase (e.g., PheAfbr) in Pseudomonas putida to increase L-phenylalanine titers by ~100% [1], are directly applicable. Blocking competing pathways (e.g., phenylalanine catabolism or dead-end shikimate pathway products) is also crucial to maximize flux towards the aromatic scaffold [1] [8].
  • Allylamine Supply and Toxicity: Allylamine is non-native to most microbial hosts and can be cytotoxic. De novo synthesis requires engineering pathways from central carbon metabolites (e.g., from serine or glycerol via allyl alcohol intermediates), which remains largely unexplored. Alternatively, exogenous feeding is necessary but complicates process design and cost. Furthermore, allylamine toxicity necessitates the use of solvent-tolerant chassis strains (e.g., Pseudomonas putida DOT-T1E derivatives [1]) or implementation of in situ product removal (ISPR) techniques to mitigate inhibitory effects, similar to strategies used for 2-phenylethanol [8].

Table 1: Proposed Biosynthetic Pathways for 2-Allylamino-2-phenyl-ethanol

PathwayKey EnzymesPrecursorsKey IntermediateChallenges
Reductive Aminationω-Transaminases (ω-TAms), Reductive Aminases (RedAms), Alcohol Dehydrogenases (ADHs)Phenylacetaldehyde, Allylamine2-Allylamino-1-phenylethanoneAllylamine toxicity & supply, Enzyme specificity, Cofactor (NAD(P)H) regeneration
β-Amino Alcohol SynthasePhenylalanine Aminomutase (PAM) variants, Decarboxylases, ReductasesAllylated L-Phenylalanine derivativeβ-Allyl-β-phenylalanineSynthesis of allylated Phe precursor, Low natural activity on allyl substrates, Multi-step complexity

Substrate Specificity of Aminotransferases in Allylated Phenylalanine Derivatives

Aminotransferases (ATAs), particularly branched-chain aminotransferases (BCATs) and aromatic aminotransferases (ArATs), play pivotal roles in amino acid metabolism and could be key for modifying phenylalanine precursors or directly involved in synthesizing 2-allylamino-2-phenyl-ethanol intermediates. Their substrate specificity towards non-canonical substrates, like allylated phenylalanine derivatives, is therefore critical.

  • Active Site Architecture Dictates Specificity: The active site of BCATs and ArATs is typically a hydrophobic pocket accommodating the side chain of the amino acid substrate. Structural studies, such as those on BCATs from Thermoproteus species (T. tenax, T. uzoniensis) and Geoglobus acetivorans, reveal that subtle changes in this pocket profoundly impact substrate range [10]. A single amino acid substitution (Gly104Ser) in the active site loop of T. tenax BCAT drastically reduced activity towards α-ketoglutarate (370-fold lower catalytic efficiency), primarily due to altered loop flexibility affecting substrate binding [10]. This highlights the sensitivity of specificity to steric and electronic constraints. Introducing a bulky allyl group (-CH₂-CH=CH₂) onto the phenyl ring or the β-carbon of phenylalanine/phenylpyruvate would likely face significant steric hindrance in wild-type ATAs designed for smaller substrates like valine, leucine, isoleucine, or phenylalanine itself.
  • Engineering for Allyl Substrate Acceptance: Overcoming the natural limitations requires protein engineering. Rational design based on structural models (e.g., homology modeling using known BCAT structures like G. acetivorans BCAT with bound α-ketoglutarate [10]) can identify residues lining the substrate-binding pocket for mutagenesis. Goals include enlarging the pocket (e.g., replacing large residues with Gly/Ala/Ser) and optimizing the electrostatic environment to accommodate the hydrophobic allyl group and potentially the allylamino moiety. Directed evolution, employing high-throughput screening against allylated phenylpyruvate or 2-allylamino-phenylpyruvate analogs, represents a complementary approach to discover variants with enhanced activity on these non-natural substrates. Engineered Escherichia coli tyrosine aminotransferase variants have shown remarkable plasticity in accepting bulky non-natural amino acids [3], providing a proof-of-concept for engineering ATAs towards allylated phenyl derivatives.
  • Kinetic Implications: Successful engineering must not only enable binding but also efficient catalysis. Incorporating allyl groups can significantly alter the pKa of nearby functional groups and the overall electronic distribution of the molecule, potentially impacting the transamination reaction kinetics (Km, Vmax, kcat). Characterizing these kinetic parameters for engineered ATAs on allylated substrates is essential to assess their biotechnological feasibility. Activity towards α-keto acids derived from potential pathways (e.g., 2-allylamino-phenylpyruvate) also needs evaluation. Substrate inhibition, commonly observed in BCATs like T. tenax BCAT with its natural branched-chain α-keto acid substrates at concentrations above 1-2 mM [10], could be exacerbated with bulkier allylated analogs and needs careful assessment during enzyme development and bioprocess design.

Table 2: Impact of Active Site Mutations on Aminotransferase Kinetics (Illustrative Example based on [10])

Enzyme VariantMutationSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Fold Δ (kcat/Km)
T. tenax BCAT WT-3-Methyl-2-oxobutanoate0.25 ± 0.038.5 ± 0.34.9619.841 (Ref)
T. tenax BCAT G104SGly104 → Ser3-Methyl-2-oxobutanoate0.41 ± 0.057.1 ± 0.24.1410.100.51
T. tenax BCAT WT-α-Ketoglutarate0.50 ± 0.060.45 ± 0.010.260.521 (Ref)
T. tenax BCAT G104SGly104 → Serα-Ketoglutarate10.2 ± 1.50.025 ± 0.0010.0150.00140.0027 (↓ 370x)

Metabolic Flux Analysis of Dual-Functionalized Ethanolamine Intermediates

The biosynthesis of 2-allylamino-2-phenyl-ethanol involves intermediates bearing both the aromatic phenyl group and the allylamino functionality (e.g., 2-allylamino-1-phenylethanone in the reductive amination pathway or β-allyl-β-phenylalanine in the aminomutase pathway). Analyzing the metabolic flux through these nodes is crucial for identifying bottlenecks and optimizing pathway efficiency.

  • Flux Competition at Central Nodes: Precursor supply for dual-functionalized intermediates faces intense competition from native metabolism. Key nodes include:
  • Phosphoenolpyruvate (PEP)/Erythrose-4-phosphate (E4P): The entry point into the shikimate pathway for aromatic amino acid (and hence phenyl moiety) biosynthesis. Flux towards chorismate (the precursor of L-phenylalanine) is inherently limited by the availability of PEP and E4P, which are also required for glycolysis, the pentose phosphate pathway (PPP), and anaplerotic reactions. Engineering efforts in Saccharomyces cerevisiae for de novo 2-phenylethanol production demonstrated that improving PEP supply via expression of a feedback-insensitive pyruvate kinase variant (*PYK1D147N) significantly increased flux towards phenylpyruvate and subsequently 2-phenylethanol [9]. Similar strategies, potentially combined with enhancing E4P availability (e.g., through modulation of transketolase activity or xylose utilization pathways [1]), are essential to boost precursor supply for the phenyl group in the target molecule.
  • L-Serine/Glycerol-3-P: These metabolites are potential entry points for the de novo synthesis of the allyl moiety (via hypothetical pathways involving decarboxylation, deamination, and reduction steps from serine or dehydration and reduction from glycerol-3-P). Flux towards these hypothetical allyl-synthesizing pathways would directly compete with serine utilization in protein synthesis, glycine/C1 metabolism, phospholipid synthesis (via serine), and glycerolipid biosynthesis (via glycerol-3-P).
  • Cofactor Imbalance: The reductive amination pathway requires substantial reducing power (NAD(P)H) for the final reduction step to form the ethanolamine moiety. This creates an imbalance, especially if glycolysis is the primary carbon source, which primarily generates NADH. In cyanobacterial 2-phenylethanol production, metabolic burden from pathway expression significantly impacts growth and productivity, partially attributed to cofactor demands [2]. Engineering cofactor regeneration systems (e.g., overexpression of formate dehydrogenase for NADH regeneration using formate) or utilizing carbon sources favoring NADPH production (e.g., via the oxidative PPP) could alleviate this bottleneck for 2-allylamino-2-phenyl-ethanol production.
  • Analytical Techniques and Modeling: Quantifying flux requires integrating 13C-Metabolic Flux Analysis (13C-MFA) with LC-MS/MS detection of isotopic labeling patterns in central metabolites, amino acids, and ideally, the target intermediates and byproducts [9]. Computational models (Constraint-Based Reconstruction and Analysis - COBRA, or kinetic models) incorporating the heterologous pathways for allylamino group incorporation and amino alcohol synthesis are vital tools. These models can simulate the impact of genetic modifications (e.g., gene knockouts, enzyme overexpression) or cultivation conditions (e.g., different carbon sources like glucose vs. xylose, known to differentially affect PEP availability and aromatic compound yields in Pseudomonas putida [1]) on the flux distribution. They help predict the most effective interventions to maximize flux through the engineered pathway while minimizing detrimental effects on cell growth and precursor availability for essential functions. For instance, flux analysis would reveal if feeding agro-industrial waste substrates like corn stover hydrolysate (containing glucose and xylose) diverts sufficient carbon towards the shikimate pathway precursors under conditions of allylamine stress [1] [8].

Table 3: Key Metabolic Nodes and Potential Bottlenecks in 2-Allylamino-2-phenyl-ethanol Biosynthesis

Metabolic NodePathways Competing for FluxImpact on Target BiosynthesisPotential Mitigation Strategies
Phosphoenolpyruvate (PEP)Shikimate pathway, Pyruvate kinase (Pyk), Phosphotransferase System (PTS), AnaplerosisLimits aromatic precursor (Chorismate/L-Phe) supplyExpress feedback-insensitive Pyk variants [9], Use PTS- strains, Optimize C-source (glucose > xylose [1]), Enhance PEP synthase/synthetase
Erythrose-4-phosphate (E4P)Shikimate pathway, Pentose Phosphate Pathway (PPP), Aromatic amino acid synthesisLimits aromatic precursor (Chorismate/L-Phe) supplyModulate Transketolase/Transaldolase activity, Utilize mixed sugars (glucose:xylose) [1]
L-SerineProtein synthesis, Glycine/C1 metabolism, De novo Allyl synthesis (hypothetical), PhospholipidsLimits de novo allylamine precursor supplyOverexpress serine biosynthetic enzymes (SerA, SerB, SerC), Engineer serine-independent allyl synthesis
NAD(P)HReductive amination (final step), Anabolic reactions, Respiration, Redox balancingLimits final reduction step efficiency, Causes redox imbalanceEngineer cofactor specificity of reductases, Overexpress NADPH-generating enzymes (G6PDH, IDH), Use formate for NADH regeneration
ChorismateL-Phenylalanine, L-Tyrosine, L-Tryptophan, Folate, Ubiquinone biosynthesisLimits L-Phe availability for phenyl moietyExpress feedback-insensitive DAHP synthase/Chorismate mutase [1] [9], Block competing branches (e.g., tyrA, trpE knockout)

Properties

Product Name

2-Allylamino-2-phenyl-ethanol

IUPAC Name

2-phenyl-2-(prop-2-enylamino)ethanol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-2-8-12-11(9-13)10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2

InChI Key

AOJYHRUNEFKAQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(CO)C1=CC=CC=C1

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